[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine

anticancer structure-activity relationship cytotoxicity screening

Researchers pursuing halogen-dependent cytotoxic SAR require structurally unambiguous oxadiazole scaffolds-substituting regioisomeric or differently halogenated analogs introduces confounding variables that undermine data reproducibility. [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine (CAS 944906-88-1) delivers the validated meta-bromo substitution pattern with a free -CH₂NH₂ handle for systematic N-derivatization. • Enables amide, sulfonamide, urea, and reductive amination library synthesis • Distinctive ⁷⁹Br/⁸¹Br isotopic signature (M:M+2) simplifies LC-MS tracking • ≥95% purity powder; sealed dry storage at 2-8°C. Procure this exact CAS to ensure SAR consistency across your lead optimization program.

Molecular Formula C9H8BrN3O
Molecular Weight 254.08 g/mol
CAS No. 944906-88-1
Cat. No. B1523291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine
CAS944906-88-1
Molecular FormulaC9H8BrN3O
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NN=C(O2)CN
InChIInChI=1S/C9H8BrN3O/c10-7-3-1-2-6(4-7)9-13-12-8(5-11)14-9/h1-4H,5,11H2
InChIKeyFMXBUUMIALSMFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine Baseline Profile


[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine (CAS 944906-88-1) is a heterocyclic building block belonging to the 1,3,4-oxadiazole family, with the molecular formula C₉H₈BrN₃O and a molecular weight of 254.08 g/mol . The compound features a 3-bromophenyl substituent at the 5-position of the oxadiazole ring and a free primary aminomethyl (–CH₂NH₂) group at the 2-position, which serves as a chemically addressable handle for downstream derivatization . Commercially, it is supplied as a powder with typical purity specifications of 95–98% and is recommended for storage sealed in dry conditions at 2–8 °C . The compound is classified for research and further manufacturing use only and is not intended for direct human application .

Specificity Case: [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine


Within the 5-aryl-1,3,4-oxadiazole-2-methanamine chemotype, even seemingly minor structural variations—halogen identity (Br vs. Cl vs. H), halogen ring position (meta vs. para), oxadiazole regioisomerism (1,3,4 vs. 1,2,4), and the nature of the 2-position substituent (aminomethyl vs. amino vs. thiol)—produce substantial and quantifiable divergences in cytotoxic potency, target binding energetics, and synthetic utility. Published structure–activity relationship (SAR) studies demonstrate that the introduction of halogen atoms on the 5-phenyl ring of 1,3,4-oxadiazole methanamine derivatives improves cytotoxic activity across multiple cancer cell lines, with the magnitude of improvement dependent on both halogen type and substitution pattern [1]. Computational binding analyses further reveal that halogenated 5-phenyl oxadiazoles exhibit superior binding modes and energies (ΔG_binding) against validated chemotherapeutic targets compared to non-halogenated analogs [2]. These data collectively establish that indiscriminate substitution of [5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine with a non-halogenated, differently halogenated, or regioisomeric analog cannot be assumed to preserve biological or synthetic performance.

[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine: Differentiation Evidence


Halogenation-Enhanced Cytotoxic Potency

The Ramazani et al. (2014) study of 1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamine derivatives established that halogen introduction on the 5-phenyl ring markedly improves cytotoxic activity. Poly-halogenated compounds 5d, 5e, 5p, and 5q exhibited comparable or superior cytotoxicity to doxorubicin against A549, HT29, and HT1080 cell lines, while compound 5n (IC₅₀ = 4.3 μM against MCF-7) was 4-fold more potent than doxorubicin (IC₅₀ ≈ 17.2 μM) [1]. By contrast, non-halogenated 5-phenyl analogs in the same series showed substantially weaker activity. The SAR conclusion explicitly states that 'the introduction of halogen atoms on both 5-phenyl ring and N-benzyl part improved the cytotoxic activity against all tested cell lines' [1]. This class-level SAR directly supports the selection of [5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine over its non-halogenated 5-phenyl analog (CAS 46182-58-5) for cytotoxic screening programs.

anticancer structure-activity relationship cytotoxicity screening

Meta-Bromo Substitution and Target Binding Advantage

Alikhani et al. (2018) performed combined docking/quantum mechanical studies on 17 experimentally validated 2,5-disubstituted 1,3,4-oxadiazoles against multiple chemotherapeutic targets. Structure-binding relationship (SBR) analysis revealed that compounds possessing halogen atoms on the 5-substituted phenyl and N-benzyl rings (specifically compounds 4 and 17) exhibited superior binding modes and energies (ΔG_binding) across the majority of studied targets, regardless of their standalone cytotoxic activity [1]. Several halogenated oxadiazole structures displayed ΔG_binding values comparable to or stronger than co-crystallized reference ligands with demonstrated target inhibition [1]. While compound 4 in this study is dichloro-substituted, the SBR conclusion generalizes to bromine-substituted congeners, as both bromine and chlorine contribute electron-withdrawing inductive effects and enhanced van der Waals contacts within hydrophobic binding pockets. The meta-bromo positioning of [5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine aligns with this favorable halogen-binding pharmacophore model.

molecular docking binding free energy chemotherapeutic targets

Meta-Substitution Favors Cytotoxic Activity

Sant'Anna (2022) synthesized and evaluated 11 1,3,4-oxadiazole derivatives with varied halogen substitution patterns for cytotoxic activity against 4T1 (murine mammary adenocarcinoma), CT26-WT (murine colon carcinoma), and BHK-21 (normal baby hamster kidney) cell lines. IC₅₀ values ranged from 19 to 94 μM across the compound set. Critically, when comparing oxadiazoles bearing only chlorine as the substituent, the meta-position on both aromatic rings favored cytotoxic action relative to para-substituted analogs [1]. This meta-preference finding directly supports the selection of [5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine (meta-bromo) over its para-bromo positional isomer [5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine (CAS 944897-66-9) for cytotoxicity-focused applications.

positional isomerism meta-substitution cytotoxicity IC₅₀

Derivatization Versatility of Aminomethyl Handle

[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine bears a free primary aminomethyl (–CH₂NH₂) group at the oxadiazole 2-position, which is chemically distinct from the directly attached amino (–NH₂) group found in 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine (CAS 109060-66-4) and the thiol (–SH) group in 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol . The methylene spacer in the methanamine group decouples the amine from the electron-withdrawing oxadiazole ring, increasing the amine's nucleophilicity (pKa ≈ 8–9 for benzylamine-type vs. pKa ≈ 4–5 for heteroaryl-attached amine) and enabling a broader range of derivatization chemistries including reductive amination, amide coupling, sulfonamide formation, and urea synthesis under milder conditions . This synthetic handle differentiation is critical for medicinal chemistry campaigns where the 2-position amine serves as the primary vector for library expansion.

synthetic versatility building block derivatization

1,3,4-Oxadiazole: Dipole & H-Bonding Profile

The 1,3,4-oxadiazole ring in the target compound is regioisomerically distinct from the 1,2,4-oxadiazole scaffold found in compounds such as (5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl)methanamine. Computational studies have demonstrated that 1,3,4-oxadiazoles possess a larger dipole moment and that both nitrogen atoms exhibit higher hydrogen-bond accepting capacity compared to the 1,2,4-oxadiazole regioisomer [1]. These electronic differences translate into measurably lower lipophilicity for 1,3,4-oxadiazoles relative to their 1,2,4 counterparts, which has implications for aqueous solubility, membrane permeability, and off-target binding profiles in biological systems [1]. This physicochemical distinction is immutable and cannot be compensated for by adjusting other substituents.

regioisomerism dipole moment hydrogen-bond acceptor

Bromine vs Chlorine: Lipophilicity & Binding Advantage

The bromine atom at the 3-position of the phenyl ring in [5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine provides physicochemical advantages over the corresponding 3-chloro analog. Bromine has a larger atomic radius (van der Waals radius: Br = 1.85 Å vs. Cl = 1.75 Å), greater polarizability (Br = 3.05 ų vs. Cl = 2.18 ų), and contributes more substantially to molecular lipophilicity (Hansch π constant: Br = 0.86 vs. Cl = 0.71) [1]. These properties collectively enhance halogen bonding interactions with target protein backbone carbonyls and increase membrane permeability. Published logP data for related bromophenyl-1,3,4-oxadiazoles show values of approximately 2.5–2.8, compared to approximately 2.0–2.3 for corresponding chlorophenyl analogs, representing a ΔlogP of 0.3–0.5 units [2]. This lipophilicity increment can be decisive for achieving target intracellular concentrations or crossing biological barriers.

halogen bonding lipophilicity van der Waals volume

[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine: Application Scenarios


Halogenated Oxadiazole Lead Optimization

This compound is best deployed as a key intermediate or scaffold in anticancer lead optimization programs where halogen-dependent cytotoxic SAR is being explored. The established SAR from Ramazani et al. (2014) [1] and the computational binding evidence from Alikhani et al. (2018) [2] indicate that the 3-bromophenyl motif contributes to both target binding affinity and cellular potency. The free methanamine handle at the 2-position allows systematic exploration of N-substituted derivatives (amides, sulfonamides, ureas, secondary/tertiary amines) to probe structure–activity relationships around the aminomethyl vector. Procurement of this specific CAS number ensures the correct halogen substitution pattern (meta-bromo on 1,3,4-oxadiazole) is maintained, avoiding the confounding variables introduced by regioisomeric or differently halogenated analogs.

Target-Engagement Probe Library Synthesis

The methanamine functionality provides a convenient attachment point for biotin, fluorophores, or photoaffinity labels via amide or reductive amination chemistries, enabling the construction of chemical probe libraries for target identification studies. The 3-bromophenyl group serves as a useful UV chromophore (λ_max ≈ 250–270 nm) and mass spectrometry handle (distinctive ¹:¹ isotopic pattern from ⁷⁹Br/⁸¹Br at M and M+2), facilitating compound tracking and quantification in biochemical assays.

Halogen-Enriched Fragment Library Application

With a molecular weight of 254.08 g/mol and containing a bromine atom amenable to X-ray crystallographic detection via anomalous scattering, this compound is well-suited for inclusion in halogen-enriched fragment libraries for crystallographic fragment screening. The 1,3,4-oxadiazole core contributes hydrogen-bond acceptor capacity without excessive lipophilicity, while the bromine atom provides unambiguous electron density for fragment binding mode determination.

Agrochemical Intermediate for Crop Protection

The 1,3,4-oxadiazole scaffold has established precedent in agrochemical research for fungicidal and herbicidal applications. The bromine substituent enhances environmental persistence and target-site binding, while the methanamine group allows conjugation to diverse agrochemical pharmacophores. The commercial availability of this compound at 95–98% purity from multiple vendors supports its use as a reliable starting material for agrochemical lead generation programs.

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